molecular formula C15H27NO3 B1444590 Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 918644-73-2

Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B1444590
CAS No.: 918644-73-2
M. Wt: 269.38 g/mol
InChI Key: NAFAKXTXWZJGHD-UHFFFAOYSA-N
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Description

Tert-butyl 9-hydroxy-3-azaspiro[55]undecane-3-carboxylate is a complex organic compound with the molecular formula C15H27NO3 This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring spirocyclic structures.

Mechanism of Action

The mechanism of action of tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the nitrogen atom in the spirocyclic ring play crucial roles in these interactions, often forming hydrogen bonds or participating in nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
  • Tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate

Uniqueness

Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate is unique due to the presence of both a hydroxy group and a tert-butyl ester group within its spirocyclic structure. This combination of functional groups provides it with distinct chemical properties and reactivity compared to its analogs. The hydroxy group enhances its potential for hydrogen bonding and reactivity in oxidation reactions, while the tert-butyl ester group offers stability and resistance to hydrolysis.

Properties

IUPAC Name

tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h12,17H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFAKXTXWZJGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735599
Record name tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918644-73-2
Record name tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.5 g) was dissolved in THF (7.5 ml) and cooled to −5° C. NaBH4 (0.212 g) was then added and the mixture was stirred for 1 h at room temperature (TLC monitoring). When the reaction was complete, acetic acid was added to the mixture, and the methanol was then distilled off. The residue was taken up in water (50 ml) and extracted with ethyl acetate (2×50 ml). The combined organic phases were dried (Na2SO4) and concentrated under vacuum. The crude product so obtained was purified by column chromatography (silica gel, 30% ethyl acetate/hexane). Yield: 1.2 g (80%)
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.212 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

9-Oxo-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester (1 g, 3.74 mmol) and cerium(III) chloride heptahydrate (1.39 g, 3.74 mmol) in methanol (40 mL) was cooled to −78° C. and sodium borohydride (141 mg, 3.74 mmol) was added in 4 portions. The mixture was warmed up to −20° C. and stirred for 30 min. Water was added and the mixture was concentrated in vacuo. The aqueous layer was extracted three times with ethyl acetate. The combined organic phase was washed with brine, dried (sodium sulfate), filtered and evaporated to give 883 mg (88%) of 9-hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester as a colourless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
cerium(III) chloride heptahydrate
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
141 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

NaBH4 (56.18 mmol, 3.0 eq.) was added portionwise to a stirred solution of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (18.72 mmol, 1.0 eq.) in MeOH (40 ml) at 0° C. and the resulting reaction mixture was stirred at 25° C. for 1 h. The solvent was evaporated under reduced pressure. The residue was dissolved in MC (100 ml) and washed with water (50 ml) and brine (50 ml). The organic layer was dried over sodium sulfate and concentrated under reduced pressure to give the crude product which was used in the next step without further purification. Yield: 95%
Name
Quantity
56.18 mmol
Type
reactant
Reaction Step One
Quantity
18.72 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Reactant of Route 2
Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Reactant of Route 3
Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Reactant of Route 4
Reactant of Route 4
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Reactant of Route 5
Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Reactant of Route 6
Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

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